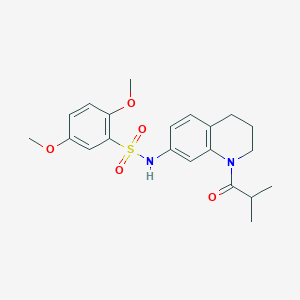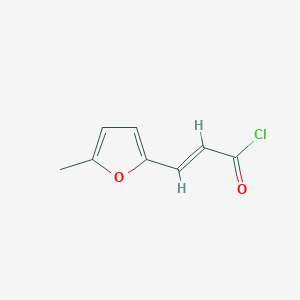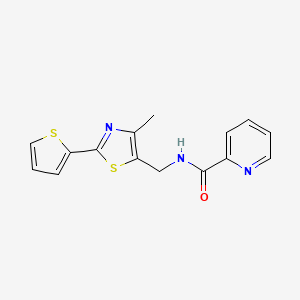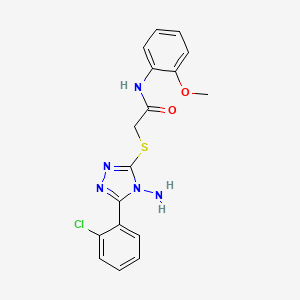![molecular formula C20H26N4O2 B2883734 [3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380071-53-2](/img/structure/B2883734.png)
[3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of [3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone involves the modulation of GABA receptors. GABA receptors are ionotropic receptors that are involved in the regulation of neuronal excitability. This compound has been shown to bind to the benzodiazepine site of GABA receptors, which enhances the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-inflammatory and analgesic activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is its potential applications in drug discovery and development. It has been found to exhibit a range of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for the research on [3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone. One of the directions is the further investigation of its potential applications in drug discovery and development. Additionally, the mechanisms underlying its antitumor, anti-inflammatory, and analgesic activities need to be further elucidated. Furthermore, the potential toxicity of this compound needs to be studied in more detail to ensure its safety for clinical use. Finally, the development of new derivatives of this compound with improved pharmacological properties is another area of future research.
Métodos De Síntesis
The synthesis method of [3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone involves a multi-step process that includes the reaction of 3-dimethylaminobenzaldehyde with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 4-(5-ethylpyrimidin-2-yl)oxy-1-piperidinecarboxaldehyde. The final product is obtained by the reduction of the resulting compound with sodium borohydride.
Aplicaciones Científicas De Investigación
[3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. Additionally, it has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-4-15-13-21-20(22-14-15)26-18-8-10-24(11-9-18)19(25)16-6-5-7-17(12-16)23(2)3/h5-7,12-14,18H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZXSAOUYIDUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2883651.png)
![N'-[(6-Aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine;trihydrochloride](/img/structure/B2883653.png)
![3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide](/img/structure/B2883654.png)
![(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2883657.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2883659.png)




![3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2883666.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2883669.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2883670.png)

